molecular formula C25H33ClN2O4 B13798508 Nisterime CAS No. 64584-59-4

Nisterime

Cat. No.: B13798508
CAS No.: 64584-59-4
M. Wt: 461.0 g/mol
InChI Key: FSSASQYIDSGHST-BWYVWVFTSA-N
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Description

Preparation Methods

Nisterime is synthesized through a series of chemical reactions starting from dihydrotestosterone (DHT). The synthetic route involves the chlorination of DHT followed by the formation of an oxime with p-nitrophenyl

Chemical Reactions Analysis

Nisterime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a synthetic anabolic-androgenic steroid, it has been used in studies related to steroid chemistry.

    Biology: Nisterime has been investigated for its effects on biological systems, particularly its anabolic and androgenic properties.

    Medicine: Although never marketed, this compound was developed as a postcoital contraceptive.

Mechanism of Action

The exact mechanism of action of Nisterime is not fully understood. it is known to interact with androgen receptors due to its structural similarity to dihydrotestosterone. This compound acetate, its ester form, does not prevent implantation but induces embryo resorption and interrupts the post-implantation stage of pregnancy .

Comparison with Similar Compounds

Nisterime is similar to other anabolic-androgenic steroids like dihydrotestosterone and its derivatives. its unique structure, including the presence of a chlorine atom and a p-nitrophenyl oxime group, distinguishes it from other compounds. Similar compounds include:

Properties

CAS No.

64584-59-4

Molecular Formula

C25H33ClN2O4

Molecular Weight

461.0 g/mol

IUPAC Name

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C25H33ClN2O4/c1-24-12-11-20-18(19(24)9-10-23(24)29)8-3-15-13-22(21(26)14-25(15,20)2)27-32-17-6-4-16(5-7-17)28(30)31/h4-7,15,18-21,23,29H,3,8-14H2,1-2H3/b27-22+/t15-,18-,19-,20-,21+,23-,24-,25-/m0/s1

InChI Key

FSSASQYIDSGHST-BWYVWVFTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C

Origin of Product

United States

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